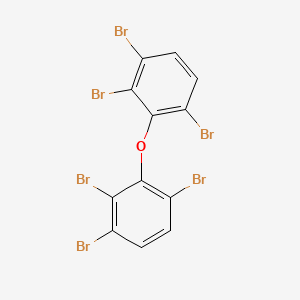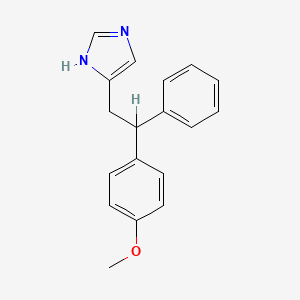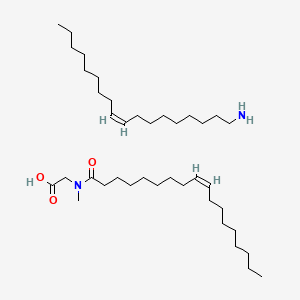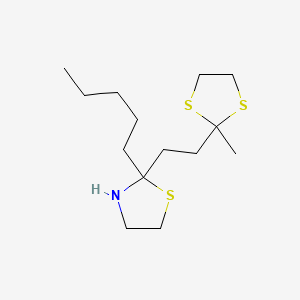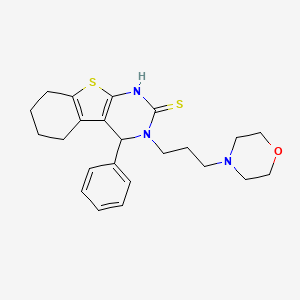
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thieno-pyrimidine intermediate, followed by the introduction of the morpholinyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(3-(4-morpholinyl)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins. These properties make them valuable tools for studying cellular signaling pathways and disease mechanisms.
Medicine
Medically, this compound and its derivatives are investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Clinical trials and preclinical studies are ongoing to evaluate their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation and inflammation.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with similar therapeutic potential.
Benzothieno[2,3-d]pyrimidines: These compounds are closely related and often studied for their pharmacological properties.
Uniqueness
What sets (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the morpholinyl and phenyl groups enhances its solubility, stability, and ability to interact with biological targets, making it a promising candidate for drug development and other applications.
特性
CAS番号 |
128352-91-0 |
|---|---|
分子式 |
C23H29N3OS2 |
分子量 |
427.6 g/mol |
IUPAC名 |
3-(3-morpholin-4-ylpropyl)-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H29N3OS2/c28-23-24-22-20(18-9-4-5-10-19(18)29-22)21(17-7-2-1-3-8-17)26(23)12-6-11-25-13-15-27-16-14-25/h1-3,7-8,21H,4-6,9-16H2,(H,24,28) |
InChIキー |
KGUKXNZSBABZBJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)CCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


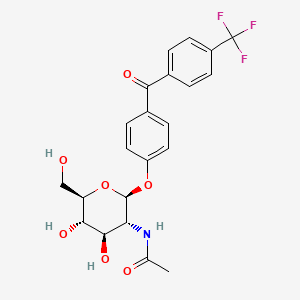
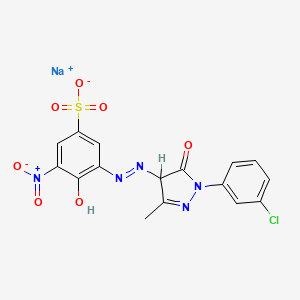

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)




